molecular formula C23H23NO4 B2551996 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide CAS No. 941948-02-3

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2551996
CAS No.: 941948-02-3
M. Wt: 377.44
InChI Key: LWSMFWKIHAAICR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group at the para position and an N-(furan-2-yl)methyl moiety. Its structure combines benzofuran and furan heterocycles, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation. The dimethyl-dihydrobenzofuran moiety may enhance metabolic stability, while the furan-methyl group contributes to lipophilicity and binding interactions .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-23(2)13-18-5-3-7-20(21(18)28-23)27-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-26-19/h3-12H,13-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSMFWKIHAAICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran and furan intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding, inhibition, or activation, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Analogues and Key Properties

Compound Name Core Structure Substituents Biological Activity/Application Reference
Target Compound Benzamide 4-(Dimethyl-dihydrobenzofuran-oxy)methyl, N-(furan-2-yl)methyl Potential HDAC inhibition (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H functionalization
N-(2,3-Dihydro-1H-inden-2-yl)-4-X-benzamide (B4–B10) Benzamide 4-Methoxy, 4-Fluoro, 4-Chloro, etc. Anticancer screening (hypothesized)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide 4-(Dioxothiazolidinylidene)methyl Antimicrobial/antidiabetic activity
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate Benzofuran 2,4-Dimethoxy phenyl, dimethylcarbamate Kinase inhibition (structural inference)

Key Observations :

  • Heterocyclic Influence : Compared to furan-free analogues (e.g., B4–B10 in ), the N-(furan-2-yl)methyl group may improve solubility and target selectivity due to its electron-rich nature .

Cross-Reactivity and Selectivity :

  • The dihydrobenzofuran moiety may reduce cross-reactivity in immunoassays compared to simpler benzamides, as bulkier substituents often lower antibody binding to off-target compounds .
  • The furan-methyl group could introduce false positives in assays targeting furan-containing drugs (e.g., antifungal agents) .

Dielectric and Solubility Properties :

  • Dihydrobenzofurans exhibit moderate dielectric constants (ε ~3–5), similar to dibenzofurans , suggesting comparable solubility in non-polar solvents.
Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints):

  • The target compound shows ~65–70% similarity to [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate , primarily due to shared benzofuran motifs.
  • Lower similarity (~40–50%) to N-(2,3-dihydro-1H-inden-2-yl)-4-X-benzamides , reflecting divergent core structures.

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide , a derivative of benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and it features a complex structure that includes a benzofuran moiety and a furan ring. The synthesis typically involves the reaction of 2,3-dihydro-1-benzofuran derivatives with appropriate amines and other reagents under controlled conditions to yield the desired benzamide derivative.

Synthesis Overview

StepReagentsConditionsYield
12,3-Dihydro-1-benzofuranEthyl carbamate283 K
2Benzoyl chlorideBase (e.g., triethylamine)Room temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines. In particular, derivatives with furan and benzofuran components have been reported to induce apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 25.72 ± 3.95 μM to lower values depending on structural modifications .

Case Study: Apoptosis Induction

A study evaluated the effects of a related compound on tumor-bearing mice, demonstrating that it significantly suppressed tumor growth compared to controls. Flow cytometry analysis indicated enhanced apoptosis in treated cells, suggesting that the mechanism may involve mitochondrial pathways .

Anti-inflammatory Properties

Benzamide derivatives have also been studied for their anti-inflammatory effects. A notable finding was that certain derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses. For example, one derivative demonstrated an IC50 of 3.11 ± 0.41 μM for COX-2 inhibition .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Many benzamide derivatives inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in cancer cell lines treated with these compounds.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby preventing proliferation.

Efficacy Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AMCF-725.72 ± 3.95
Compound BU87 Glioblastoma45.2 ± 13.0
Compound CA549 Lung Cancer<20

Inhibition of COX Enzymes

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D25.91 ± 0.7785.91 ± 0.23

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